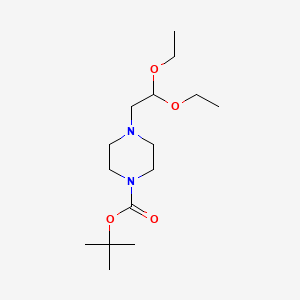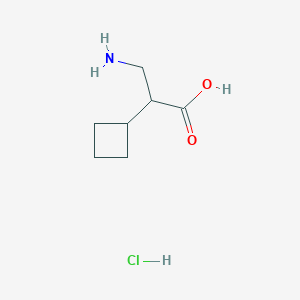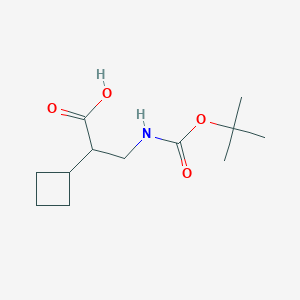
(Trimethyl)pentamethylcyclopentadienylplatinum(IV), 99%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Trimethyl)pentamethylcyclopentadienylplatinum(IV) is an organometallic compound manufactured by American Elements under the trade name AE Organometallics™ . It is an off-white powder with the molecular formula C13H24Pt . It is used as a reagent, catalyst, and precursor material with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Physical And Chemical Properties Analysis
(Trimethyl)pentamethylcyclopentadienylplatinum(IV) is an off-white powder . The exact physical properties such as melting point, boiling point, and density are not provided in the search results . It is air sensitive .Applications De Recherche Scientifique
Lewis Acidity and Catalytic Activity : Trimethylplatinum(IV) systems exhibit moderate Lewis acidity and intrinsic catalytic activity. Their Lewis-acidity toward carbonyl compounds has been quantified, showing significant activity, and they are capable of catalyzing certain reactions even in the absence of oxygen-donor ligands (Hsieh et al., 2007).
Complex Formation with Ligands : Trimethylplatinum(IV) complexes with bidentate monobasic salicylaldimines demonstrate the formation of dimeric structures with double Pt-O-Pt bridges, suggesting a pseudo-octahedral hexacoordination of the metal (Romano et al., 1972).
Structure and Coordination : The structure and coordination of trimethylplatinum(IV) complexes have been extensively studied, revealing diverse coordination geometries and interactions with different ligands. For instance, complexes with (2-dimethylaminoethyl)organochalcogenides exhibit non-planar five-membered chelate rings (Jain et al., 1993).
Magnetic Resonance Spectra and Molecular Structure : Studies using nuclear magnetic resonance (NMR) have provided insights into the molecular structure of trimethylplatinum(IV) compounds, helping to understand the stereochemistry and chemical equivalence of bonds to the platinum atom (Kite et al., 1966).
Vibrational and Proton Resonance Spectra : Vibrational and proton resonance spectra of trimethylplatinum(IV) complexes have been analyzed to understand their structural properties and the nature of bonding, particularly with thiocyanates (Stocco & Tobias, 1971).
Interaction with Pyridines and Amines : Trimethylplatinum(IV) compounds exhibit interesting reactions with amines and pyridines, forming various species that provide insights into the coordination chemistry of platinum (Hall & Swile, 1972).
Crystal Structure Analysis : Crystal structure analysis of trimethylplatinum(IV) compounds, such as tetrameric trimethylplatinum(IV) hydroxide, has revealed their intricate geometric arrangements and bonding patterns (Preston et al., 1968).
Safety and Hazards
Mécanisme D'action
Target of Action
(Trimethyl)pentamethylcyclopentadienylplatinum(IV) is an organometallic compound . It is primarily used as a catalyst in organic synthesis and catalytic reactions . Its primary targets are the reactants in these reactions, where it facilitates the breaking and forming of bonds to yield the desired products.
Mode of Action
This compound interacts with its targets by catalyzing various reactions. For instance, it can catalyze the hydrogenation of alkenes and the activation of C-H bonds . These interactions result in the transformation of the reactants into the desired products.
Biochemical Pathways
The exact biochemical pathways affected by (Trimethyl)pentamethylcyclopentadienylplatinum(IV) depend on the specific reactions it catalyzes. In general, it plays a crucial role in facilitating reactions in organic synthesis, leading to the production of various organic compounds .
Pharmacokinetics
Like other platinum compounds, it is likely to have low bioavailability due to its poor solubility in water .
Result of Action
The molecular and cellular effects of (Trimethyl)pentamethylcyclopentadienylplatinum(IV) are primarily seen in the products of the reactions it catalyzes. By facilitating these reactions, it enables the synthesis of various organic compounds .
Propriétés
InChI |
InChI=1S/C10H15.3CH3.Pt/c1-6-7(2)9(4)10(5)8(6)3;;;;/h1-5H3;3*1H3;/q;3*-1; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOHDJNROMZWAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].C[C]1[C]([C]([C]([C]1C)C)C)C.[Pt] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Pt-3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis{[µ-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II), 98%](/img/structure/B6309719.png)



![4-Dimethylamino-n-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide tartaric acid salt](/img/structure/B6309755.png)
![2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6309762.png)






![(Hexamethylenetetramine)penta[copper(I) cyanide]; 98% MOF](/img/structure/B6309827.png)
![Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen]](/img/structure/B6309834.png)